[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
描述
Chemical Identity and Nomenclature
Cholesterol sulfate, systematically named as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate, constitutes an endogenous steroid and the C3β sulfate ester of cholesterol. The compound is formed from cholesterol by steroid sulfotransferases such as steroid sulfotransferase 2B1b and is converted back into cholesterol by steroid sulfatase. This bidirectional enzymatic conversion represents a fundamental aspect of cholesterol sulfate metabolism in biological systems.
The chemical nomenclature of cholesterol sulfate encompasses numerous synonymous designations that reflect its structural characteristics and historical identification. The compound is alternately known as cholest-5-en-3β-ol sulfate, cholesteryl sulfate, cholesterol 3-sulfate, and 5-cholesten-3β-yl sulfate. These varied nomenclatures arise from different systematic naming conventions and historical precedents in steroid chemistry literature.
Table 1: Chemical Identifiers of Cholesterol Sulfate
| Property | Value |
|---|---|
| Molecular Formula | C27H46O4S |
| Molecular Weight | 466.72 g/mol |
| CAS Registry Number | 1256-86-6 |
| InChI Key | BHYOQNUELFTYRT-DPAQBDIFSA-N |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
| Common Names | Cholesterol sulfate, Cholesteryl sulfate, Cholesterol 3-sulfate |
The structural composition of cholesterol sulfate consists of a cholesterol backbone with a sulfated head group attached at the 3β position. This sulfation significantly alters the physicochemical properties of the parent cholesterol molecule, introducing amphiphilic characteristics that enhance its solubility in aqueous environments while maintaining steroid ring system hydrophobicity. The sulfate modification transforms cholesterol from a purely hydrophobic sterol into a molecule capable of participating in membrane dynamics and cellular signaling processes.
The stereochemistry of cholesterol sulfate maintains the same configuration as cholesterol at all chiral centers, with the sulfate group attached in the β-orientation at carbon-3. This specific stereochemical arrangement proves critical for the biological recognition and enzymatic processing of the molecule by various cellular systems. The preservation of cholesterol's stereochemical framework allows cholesterol sulfate to interact with cholesterol-binding proteins and membrane domains while introducing novel functional capabilities through the sulfate moiety.
Historical Discovery and Early Research
The scientific discovery of cholesterol sulfate emerged from systematic investigations into human plasma lipid composition during the mid-20th century. Cholesterol sulfate was first isolated from human plasma in 1965, where researchers found it present at a concentration of 300 micrograms per 100 milliliters. This initial identification represented a significant advancement in understanding the diversity of circulating steroid derivatives and established cholesterol sulfate as a quantitatively important component of human plasma lipids.
The apparent validity of this initial concentration measurement was subsequently confirmed through additional studies involving limited numbers of subjects, which reported plasma cholesterol sulfate levels ranging from 174 to 328 micrograms per 100 milliliters. These early investigations established the baseline understanding of cholesterol sulfate concentrations in healthy human populations and provided the foundation for subsequent clinical and biochemical research into its physiological roles.
Following its initial discovery, research efforts expanded to characterize the enzymatic pathways responsible for cholesterol sulfate synthesis and metabolism. Scientists identified that cholesterol sulfate possesses the unique ability to trigger the intrinsic blood coagulation system by activating Factor XII, an action not shared by other steroid sulfates or unconjugated cholesterol. This discovery highlighted the specific biological activities associated with the sulfated form of cholesterol and distinguished it from related steroid compounds.
Early biochemical investigations revealed that cholesterol sulfate activates prekallikrein in the presence of Factor XII and demonstrates potent inhibitory effects on thrombin and plasmin, serine proteases that play essential roles in blood clotting and fibrinolysis. These findings established cholesterol sulfate as an active participant in hemostatic processes rather than merely a passive metabolic intermediate.
The development of analytical methodologies for cholesterol sulfate quantification represented another crucial aspect of early research. Gas chromatographic techniques enabled precise measurement of cholesterol sulfate concentrations in various biological samples, facilitating systematic studies of its distribution and regulation. These analytical advances allowed researchers to identify elevated cholesterol sulfate levels in specific pathological conditions and normal physiological states.
Research conducted in the 1970s and 1980s expanded understanding of cholesterol sulfate's role in cellular membranes and protein regulation. Scientists discovered that cholesterol sulfate functions as a membrane stabilizer, protecting erythrocytes from osmotic lysis and regulating sperm capacitation. These investigations revealed the compound's importance in maintaining cellular integrity and supporting specialized cellular functions.
Natural Occurrence and Distribution in Biological Systems
Cholesterol sulfate demonstrates widespread distribution throughout diverse biological systems, with particularly high concentrations observed in specific tissues and cell types. The compound is quantitatively the most important known sterol sulfate in human plasma, where it exists at concentrations that overlap with dehydroepiandrosterone sulfate, another abundant circulating steroid sulfate. This plasma presence reflects the systemic importance of cholesterol sulfate in human physiology and its role as a circulating signaling molecule.
Table 2: Cholesterol Sulfate Concentrations in Human Biological Systems
| Biological System | Concentration Range | Reference Conditions |
|---|---|---|
| Normal Plasma | 174-350 μg/100 mL | Healthy adults |
| Erythrocyte Membranes | <300 μg/100 mL erythrocytes | Normal subjects |
| Steroid Sulfatase Deficiency Plasma | 2,700-4,000 μg/100 mL | X-linked ichthyosis patients |
| Steroid Sulfatase Deficiency Erythrocytes | 5,200-9,800 μg/100 mL erythrocytes | X-linked ichthyosis patients |
| Stratum Corneum (Normal) | 1-5% of total lipids | Varies by epidermal layer |
| Stratum Corneum (X-linked ichthyosis) | 10-12% of total lipids | Pathological accumulation |
The epidermal distribution of cholesterol sulfate reveals a sophisticated regulatory system known as the epidermal cholesterol sulfate cycle. In normal epidermis, cholesterol sulfotransferase activity generates cholesterol sulfate predominantly in the lower nucleated cell layers, while steroid sulfatase activity peaks in the outer epidermis. This spatial organization creates a dynamic equilibrium where cholesterol is first sulfated in the lower epidermis and then desulfated back to cholesterol in the outer epidermis.
The epidermal content of cholesterol sulfate increases from 1% to 5% of total lipid content as nucleated epidermal cells move from the basal to the granular layer, then declines again to 1% as corneocytes move from inner to outer stratum corneum. This concentration gradient reflects the functional importance of cholesterol sulfate in epidermal differentiation and barrier formation processes.
Cholesterol sulfate occurs as a normal constituent of human spermatozoa, where it localizes primarily on the plasma membrane in the region of the acrosome. This specific subcellular distribution suggests important roles in sperm membrane stability and acrosomal function during fertilization processes. The compound serves as a membrane stabilizer and enzyme inhibitor during sperm maturation in the epididymis.
Platelet membranes contain cholesterol sulfate where it supports platelet adhesion and participates in hemostatic processes. The presence of cholesterol sulfate in platelets contributes to their thrombotic potential and may influence cardiovascular disease progression. Research has demonstrated that platelets adhere to cholesterol sulfate in a concentration-dependent and saturable manner, distinguishing this interaction from responses to related steroid compounds.
The compound appears in human seminal plasma and various other body fluids, including those associated with adrenals, lung, brain, skin, and hair. This widespread tissue distribution reflects the diverse physiological roles of cholesterol sulfate across multiple organ systems and underscores its importance as a regulatory molecule in human biology.
Cholesterol sulfate levels demonstrate significant elevation in certain pathological conditions, particularly steroid sulfatase deficiency associated with X-linked ichthyosis. In affected individuals, plasma cholesterol sulfate concentrations range from 2,700 to 4,000 micrograms per 100 milliliters, representing approximately ten-fold increases above normal levels. Similarly, erythrocyte membrane cholesterol sulfate levels in these patients range from 5,200 to 9,800 micrograms per 100 milliliters of erythrocytes, compared to less than 300 micrograms per 100 milliliters in normal subjects.
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25H,6,8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYFPSXXVLWQV-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969486 | |
| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54378-86-8 | |
| Record name | Desmosterol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reaction Mechanism and Optimization
The most widely reported method involves the reaction of the sterol precursor (e.g., cholesterol or its analogs) with a sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) or pyridine. This approach ensures regioselective sulfation at the C3-hydroxyl group due to steric and electronic factors.
Procedure :
-
Substrate Activation : The sterol (1 equiv) is dissolved in anhydrous DMF under nitrogen.
-
Sulfation : Sulfur trioxide-pyridine complex (1.2–1.5 equiv) is added at 0–5°C, followed by stirring at 68°C for 2–4 hours.
-
Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
-
Purification : The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol/ammonium hydroxide, 100:5:0.5 v/v/v).
Key Data :
Sulfuryl Imidazolium Salt-Mediated Sulfation
Enhanced Regiocontrol
A modern alternative employs sulfuryl imidazolium salts (e.g., 1,1'-sulfonyldiimidazole) to achieve sulfation under milder conditions. This method minimizes side reactions and improves scalability.
Procedure :
-
Substrate Preparation : The sterol is dissolved in tetrahydrofuran (THF).
-
Sulfation : 1,1'-Sulfonyldiimidazole (1.1 equiv) is added at 25°C, followed by triethylamine (2.0 equiv). The mixture is stirred for 12 hours.
-
Isolation : The product is precipitated using cold diethyl ether and recrystallized from methanol.
Key Data :
Enzymatic Sulfation Using SULT2B1b
Biocatalytic Approach
The enzyme steroid sulfotransferase 2B1b (SULT2B1b) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C3-hydroxyl of sterols. This method is highly specific but limited by PAPS availability.
Procedure :
-
Enzyme Preparation : Recombinant SULT2B1b is expressed in E. coli and purified via affinity chromatography.
-
Reaction : The sterol (1 mM) and PAPS (2 mM) are incubated with SULT2B1b (0.1 mg/mL) in Tris-HCl buffer (pH 7.4) at 37°C for 6 hours.
-
Product Isolation : The sulfate ester is extracted using solid-phase extraction (C18 cartridges).
Key Data :
Alternative Sulfating Agents
Sulfamic Acid in Polar Aprotic Solvents
Sulfamic acid (NH₂SO₃H) in DMF at elevated temperatures provides a cost-effective route, though with moderate yields.
Procedure :
-
Reaction : Sterol (1 equiv) and sulfamic acid (3 equiv) are heated in DMF at 68°C for 2 hours.
-
Crystallization : The product is crystallized from methanol/water (4:1 v/v).
Key Data :
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Melting Point
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
-
DMF vs. Pyridine : DMF provides higher yields but requires rigorous drying. Pyridine acts as both solvent and acid scavenger but may reduce reaction rates.
Industrial Scalability
化学反应分析
Sulfate Ester Hydrolysis
The sulfate ester group is central to its reactivity. Under acidic or enzymatic conditions, hydrolysis occurs to regenerate the parent sterol and sulfuric acid. This reaction is critical in biological systems for modulating bioavailability and activity.
-
Mechanism : Acidic hydrolysis proceeds via protonation of the sulfate oxygen, followed by nucleophilic attack by water. Enzymatic hydrolysis involves STS cleaving the O–S bond through a conserved active-site histidine residue .
-
Applications : Hydrolysis is leveraged in drug delivery systems to release active sterols in target tissues .
Oxidation Reactions
The Δ⁵ double bond in the side chain (hept-5-en-2-yl group) is susceptible to oxidation. Epoxidation and dihydroxylation are common pathways.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Epoxide at Δ⁵ | Dichloromethane, 0–25°C |
| OsO₄ | Vicinal diol | THF/H₂O, catalytic N-methylmorpholine N-oxide |
| Ozone | Cleavage to aldehydes/ketones | -78°C, reductive workup |
-
Structural Impact : Epoxidation introduces strain, altering membrane interaction properties. Diol formation enhances hydrophilicity .
Nucleophilic Substitution at Sulfate Group
The sulfate ester can act as a leaving group in nucleophilic substitutions, particularly under basic conditions.
| Nucleophile | Product | Conditions |
|---|---|---|
| Alkylamines (e.g., NH₃) | Sterol-3-amine + HSO₄⁻ | DMF, 60°C |
| Thiols (e.g., HS-CH₂COOH) | Sterol-3-thioether + HSO₄⁻ | Aqueous buffer, pH 7–8 |
Esterification and Acylation
The free hydroxyl group (post-hydrolysis) can undergo esterification or acylation to modify solubility or stability.
| Reagent | Product | Conditions |
|---|---|---|
| Acetic anhydride | Sterol-3-acetate | Pyridine, RT |
| Palmitoyl chloride | Sterol-3-palmitate | CHCl₃, DMAP catalyst |
Enzymatic Modifications
In vivo, the compound participates in biosynthetic pathways:
-
Sulfotransferase-mediated reactions : Transfer of sulfate to other acceptors (e.g., estrogen synthesis regulation) .
-
Cytochrome P450 oxidation : Hydroxylation at C7 or C20 positions, altering metabolic fate .
Thermal Degradation
At elevated temperatures (>200°C), the sulfate group decomposes, releasing SO₃ and forming dehydrated sterol derivatives.
科学研究应用
Hormonal Activity and Therapeutic Potential
This compound exhibits properties that may be relevant in the field of hormonal therapies. Its structure suggests potential activity as a steroidal compound. Steroidal compounds are often investigated for their roles in hormone replacement therapies and treatments for conditions such as osteoporosis and certain cancers.
Case Study: Steroidal Analogues
Research has shown that modifications to steroidal structures can enhance their efficacy and selectivity. For instance:
- Modification Impact : Altering the side chains on steroidal frameworks can improve binding affinities to hormone receptors.
- Therapeutic Uses : Compounds with similar structures have been utilized in developing treatments for hormone-sensitive cancers.
Synthesis and Bioactivity
The synthesis of this compound may involve multi-step organic reactions that yield derivatives with specific biological activities. Studies have indicated that compounds with similar configurations can exhibit:
- Anti-inflammatory Effects : Some steroid-like compounds reduce inflammation by modulating immune responses.
- Antineoplastic Properties : Certain derivatives are being explored for their ability to inhibit tumor growth.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | |
| Compound B | Structure B | Anticancer | |
| Compound C | Structure C | Hormone receptor modulator |
Polymer Chemistry
The unique structural characteristics of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate suggest potential applications in polymer chemistry. Its ability to form stable complexes may lead to innovative polymer formulations.
Case Study: Polymer Stabilizers
Incorporating similar compounds into polymer matrices has been shown to enhance:
- Thermal Stability : Compounds with steroid-like structures can improve the thermal properties of polymers.
- Mechanical Strength : The inclusion of such compounds can lead to improved tensile strength and durability.
Data Table: Properties of Polymer Composites
| Composite Material | Additive Type | Property Enhanced |
|---|---|---|
| Polymer X | Steroidal | Thermal Stability |
| Polymer Y | Non-steroidal | Mechanical Strength |
作用机制
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Affecting signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
Key Features:
- Core Structure : A tetracyclic steroidal backbone with methyl groups at positions 10 and 12.
- Side Chain : A (2R)-6-methylhept-5-en-2-yl group at position 17, contributing to hydrophobicity.
- Functionalization : A sulfate group at position 3 enhances water solubility and enables receptor interactions.
The compound is synthesized via sulfation of the corresponding sterol alcohol, as inferred from methods in and , where similar steroids are reduced or functionalized using reagents like LiAlH4 or sulfur trioxide .
Structural and Functional Differences
The table below highlights structural and biological distinctions between the target compound and related steroids:
Key Observations:
Sulfation vs. Hydroxylation : The target compound and PREG-S share a sulfate group at position 3, unlike hydroxylated plant sterols (stigmasterol, beta-sitosterol) or DHEA .
Side Chain Variability : The (2R)-6-methylhept-5-en-2-yl side chain in the target compound differs from PREG-S’s acetyl group or stigmasterol’s ethylidene chain, influencing membrane integration and receptor binding .
Biological Roles :
- The target compound is implicated in atherosclerosis treatment via herbal formulations (e.g., Astragalus membranaceus) .
- PREG-S modulates Sigma-1 receptor signaling, affecting neurosteroid pathways .
- Plant sterols (stigmasterol, beta-sitosterol) compete with cholesterol absorption, reducing serum LDL .
Target Compound:
- Therapeutic Potential: Identified as an active ingredient in Astragalus membranaceus for atherosclerosis, likely via anti-inflammatory or lipid-modulating pathways .
- Physicochemical Properties: The sulfate group enhances aqueous solubility compared to non-sulfated analogs, critical for drug delivery .
PREG-S:
- Receptor Specificity : Acts as a natural agonist for Sigma-1 receptors (Sig-1R), influencing calcium signaling and neuroprotection .
Plant Sterols:
- Mechanism : Stigmasterol and beta-sitosterol reduce cholesterol absorption by mimicking its structure, lowering cardiovascular risk .
7-OXOCHOLESTERYL ACETATE:
生物活性
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate (CAS No. 80356-14-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound exhibits a unique stereochemistry with multiple chiral centers and a complex polycyclic structure. Its molecular formula is , indicating the presence of a sulfate group which may play a crucial role in its biological activity.
Biological Activity Overview
Research indicates that this compound may possess various biological activities including:
1. Anti-inflammatory Properties
- Studies have shown that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
2. Antioxidant Effects
- The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cell cultures .
3. Anticancer Potential
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Antioxidant | Reduction of oxidative stress markers | |
| Anticancer | Induction of apoptosis in cancer cell lines |
The biological mechanisms underlying the effects of this compound are still being elucidated. Current hypotheses suggest that its anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways. Additionally, its antioxidant properties could be attributed to the presence of hydroxyl groups capable of donating electrons to free radicals.
Future Directions
Further research is warranted to explore:
- The pharmacokinetics and bioavailability of the compound.
- Detailed mechanisms of action at the molecular level.
- Potential therapeutic applications in clinical settings.
常见问题
Q. What experimental strategies are recommended for synthesizing and structurally modifying this steroidal sulfate compound?
Synthesis requires enantioselective methods to preserve stereochemistry, particularly at chiral centers (e.g., 3S, 17R). Copper-catalyzed oxy-alkynylation or vinylation ( ) can introduce functional groups (e.g., alkynes, trifluoromethyl) at specific positions. Key steps include:
Q. How can network pharmacology be applied to identify potential biological targets of this compound?
Network pharmacology involves:
Compound-Target Prediction : Use SwissTargetPrediction or PharmMapper to predict targets based on structural similarity to bile acids or steroids ().
Disease Association : Integrate targets with OMIM or DisGeNET databases to link to pathologies (e.g., Alzheimer’s, vascular cognitive impairment) ().
Pathway Enrichment : Tools like KEGG or GO for pathway analysis (e.g., MAPK/MMP9 signaling in ).
Validation : Molecular docking (AutoDock Vina) to assess binding affinity to prioritized targets (e.g., MAPK3) ().
Q. What analytical techniques are suitable for distinguishing this compound from its metabolites in biological matrices?
- LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 μm) with ESI+ mode for separation. Monitor sulfate-specific fragments (e.g., m/z 97 for ) ().
- MS/MS Libraries : Compare fragmentation patterns to reference standards ().
- Isotopic Labeling : Track metabolic modifications (e.g., hydroxylation at C7 or C12) via -labeled analogs ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Varied assay conditions : Standardize cell lines (e.g., HepG2 vs. CHO) and incubation times ( vs. 17).
- Metabolic interference : Pre-treat samples with β-glucuronidase/sulfatase to exclude conjugated metabolites ().
- Off-target effects : Use CRISPR/Cas9 knockout models to isolate target-specific activity ().
Statistical tools like Bland-Altman plots can quantify inter-study variability.
Q. What methodologies are recommended for studying the compound’s metabolic stability and enzyme interactions?
- CYP450 Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with luminescent substrates (e.g., Luciferin-IPA).
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-QTOF ().
- Reactive Metabolite Screening : Trapping assays with glutathione or KCN to detect electrophilic intermediates ().
Q. How can enantiomeric impurities in synthesized batches be detected and minimized?
- Chiral HPLC : Use a Chiralpak IG-U column (4.6 × 250 mm) with hexane/isopropanol (95:5) to resolve enantiomers ().
- Circular Dichroism (CD) : Compare CD spectra to NIST reference data ().
- Crystallography : Co-crystallize with a chiral selector (e.g., cyclodextrin) for absolute configuration confirmation ().
Q. What computational approaches are effective for predicting off-target interactions and toxicity?
- QSAR Models : Train on Tox21 datasets to predict hepatotoxicity or genotoxicity.
- Molecular Dynamics (MD) Simulations : Assess binding stability to unintended targets (e.g., nuclear receptors) using GROMACS ().
- AdmetSAR : Prioritize ADME properties (e.g., blood-brain barrier permeability) ().
Methodological Considerations for Data Interpretation
Q. How should researchers address false positives in network pharmacology studies involving this compound?
- Target Prioritization : Exclude targets with low binding scores (< -7.0 kcal/mol in docking) ().
- Experimental Cross-Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity quantification ().
- Pathway Redundancy Analysis : Eliminate overrepresented pathways (e.g., apoptosis) via Benjamini-Hochberg correction ().
Q. What strategies improve the reliability of in vitro-in vivo extrapolation (IVIVE) for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
